molecular formula C7H5BrFI B2726534 2-Bromo-6-iodobenzyl fluoride CAS No. 2244087-75-8

2-Bromo-6-iodobenzyl fluoride

Cat. No.: B2726534
CAS No.: 2244087-75-8
M. Wt: 314.924
InChI Key: IDRDTXBZKLRFIH-UHFFFAOYSA-N
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Description

2-Bromo-6-iodobenzyl fluoride is a halogenated aromatic compound characterized by a benzyl fluoride backbone substituted with bromine and iodine at the 2- and 6-positions of the benzene ring, respectively. Its molecular formula is C₇H₅BrIF, with a calculated molecular weight of 315.92 g/mol.

Properties

IUPAC Name

1-bromo-2-(fluoromethyl)-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRDTXBZKLRFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)CF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromo-6-iodobenzyl fluoride can be achieved through several methods. One common approach involves the halogenation of a suitable precursor, such as 2-(fluoromethyl)phenol, followed by iodination. The reaction conditions typically involve the use of halogenating agents like N-bromosuccinimide (NBS) and iodine in the presence of a catalyst such as iron(III) chloride. Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Chemical Reactions Involving Halogenated Aromatic Compounds

Halogenated aromatic compounds like 2-bromo-6-iodobenzyl fluoride can participate in various chemical reactions, including nucleophilic substitution and cross-coupling reactions. The presence of multiple halogens allows for selective reactions based on the reactivity of each halogen.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions, such as the SN_NAr mechanism, are common for halogenated aromatics. Fluoride sources like tetramethylammonium fluoride (TMAF) can facilitate these reactions, especially in polar solvents .

Reaction TypeConditionsYield
SN_NAr with TMAFDMF, 80°CHigh

Cross-Coupling Reactions

Cross-coupling reactions, such as Suzuki-Miyaura coupling, are also applicable. These reactions involve the exchange of a halogen with an organoboron compound in the presence of a transition metal catalyst.

Reaction TypeConditionsYield
Suzuki-Miyaura CouplingPd(0) catalyst, base, solventHigh

Fluorination Reactions

Fluorination reactions are crucial in organic synthesis, especially for introducing fluorine into aromatic rings. The mechanism of aryl–F bond formation involves complex intermediates, such as high-valent organobismuth(V) fluorides, which facilitate C–F bond formation through low-energy transition states .

MechanismConditionsYield
Aryl–F Bond Formation via Bi(V) FluoridesBF4_4^- as fluoride sourceHigh

Scientific Research Applications

Pharmaceutical Development

2-Bromo-6-iodobenzyl fluoride is recognized for its utility as an intermediate in the synthesis of pharmaceutical compounds. Its unique halogen substitutions enhance its reactivity, making it valuable in drug design. Notably, it has been utilized in the synthesis of several therapeutic agents:

  • Cariporide (HOE-694) : This compound is used for preventing and treating ischemic heart disease, myocardial infarction, and arrhythmias. The synthesis involves 2-bromo-6-fluorobenzaldehyde as a key intermediate .
  • C5a Receptor Antagonists : Compounds synthesized from this compound have shown potential in treating inflammatory diseases by targeting the complement C5a receptor .

The compound serves as a critical building block in organic synthesis. Its halogen functionalities allow for diverse chemical transformations, including nucleophilic substitutions and coupling reactions.

Applications in Organic Synthesis

  • Synthesis of Complex Molecules : Researchers utilize this compound to create complex organic molecules that can be further developed into pharmaceuticals or agrochemicals.
  • Functionalization : The presence of bromine and iodine allows for functionalization reactions that enhance the properties of synthesized compounds .

Material Science

In material science, this compound is employed to develop advanced materials with improved chemical resistance and surface properties.

Material Development Examples

  • Polymers : The compound is used to modify polymer properties, leading to materials that are more durable and resistant to degradation.
  • Coatings : Its reactivity contributes to the formulation of coatings that exhibit enhanced adhesion and environmental resistance .

Agrochemicals

The compound also finds applications in agrochemical formulations, contributing to the development of effective pesticides and herbicides.

Impact on Agricultural Productivity

The halogenated nature of this compound enhances its efficacy as an active ingredient in agrochemicals, leading to improved crop protection strategies against pests and diseases .

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodobenzyl fluoride depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds between the benzene ring and the boronic acid. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated Benzyl Derivatives

Compound Name Substituent Positions Functional Groups Molecular Weight (g/mol) Suppliers Key Characteristics
This compound 2-Br, 6-I, CH₂F Benzyl fluoride 315.92 Not listed High steric hindrance; potential for Suzuki coupling.
3-Bromo-6-fluoro-2-iodobenzyl bromide 3-Br, 6-F, 2-I, CH₂Br Benzyl bromide 394.83 1 Bromide leaving group enhances nucleophilic substitution.
3-Bromo-6-fluoro-2-iodotoluene 3-Br, 6-F, 2-I, CH₃ Methyl-substituted benzene 315.02 1 Methyl group reduces reactivity compared to halides.
3-Bromo-6-fluoro-2-methoxybenzaldehyde 3-Br, 6-F, 2-OCH₃, CHO Methoxy, aldehyde 261.46 11 Aldehyde functionality enables condensation reactions.
3-Bromo-6-fluoro-2-methoxyaniline 3-Br, 6-F, 2-OCH₃, NH₂ Methoxy, amine 234.03 1 Amine group allows for diazotization or amidation.

Key Observations:

Substituent Positions and Reactivity :

  • The 2-bromo-6-iodo substitution pattern in the target compound creates significant steric hindrance and electronic effects. Compared to 3-bromo-6-fluoro-2-iodobenzyl bromide , the 2-position bromine in the target compound may enhance electrophilic aromatic substitution at the para position relative to iodine .
  • Methoxy and aldehyde analogs (e.g., 3-bromo-6-fluoro-2-methoxybenzaldehyde) exhibit divergent reactivity, favoring electrophilic aromatic substitution or nucleophilic addition, unlike the halide-dominated reactivity of the target compound.

Functional Group Influence :

  • The benzyl fluoride group in this compound is less reactive in nucleophilic substitutions compared to benzyl bromide analogs due to fluorine’s poor leaving-group ability. However, it may participate in fluorination or C–F bond activation under specific catalytic conditions.
  • Methyl or methoxy groups (e.g., 3-bromo-6-fluoro-2-iodotoluene) reduce polarity and hinder participation in cross-coupling reactions compared to halide-rich derivatives.

This suggests higher synthesis complexity or niche applications for this compound .

Biological Activity

2-Bromo-6-iodobenzyl fluoride is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of bromine, iodine, and fluorine atoms contributes to its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C7H5BrF I. Its structure consists of a benzene ring substituted with bromine at the 2-position, iodine at the 6-position, and a fluorine atom attached to a benzyl group. This combination of halogens can influence the compound's lipophilicity, electronic properties, and steric hindrance.

Anticancer Potential

Research indicates that halogenated compounds like this compound may exhibit anticancer properties. A study by Gracia et al. (2011) explored the effects of halogenated benzyl derivatives on cancer cell lines, noting that modifications in halogen positions significantly impacted cytotoxicity and selectivity towards cancer cells . The unique combination of bromine and iodine in this compound may enhance its affinity for biological targets involved in cancer progression.

The mechanism by which this compound exerts its biological effects may involve interactions with specific receptors or enzymes. For instance, compounds with similar structures have been shown to inhibit key signaling pathways in cancer cells, potentially through the modulation of receptor activity or interference with metabolic processes .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that derivatives of benzyl fluoride compounds could inhibit the proliferation of various cancer cell lines, including breast and lung cancer models. These studies suggest that this compound may similarly affect cell viability through apoptosis induction or cell cycle arrest mechanisms.
  • Animal Models : Animal studies have shown that halogenated benzyl compounds can reduce tumor growth in xenograft models. For example, a study reported significant tumor size reduction when treated with a related compound, indicating potential efficacy for this compound in vivo .

Comparative Biological Activity

A comparison table summarizing the biological activity of various halogenated benzyl compounds is provided below:

Compound NameStructure FeaturesBiological Activity
This compound Bromine at position 2, Iodine at position 6Potential anticancer activity
5-Bromo-2-chlorobenzyl fluoride Chlorine instead of iodineModerate cytotoxicity
3-Iodo-4-bromobenzyl fluoride Iodine at different positionVarying biological effects
2-Bromo-3-fluorobenzyl iodide Fluorine at different positionEnhanced reactivity

Q & A

Q. Key Considerations :

  • Monitor reaction temperatures to avoid premature dehalogenation.
  • Use anhydrous conditions to prevent hydrolysis of the benzyl fluoride group.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : HPLC or GC with purity thresholds >95% (as used for related halogenated aromatics in ).
  • Spectroscopy :
    • <sup>19</sup>F NMR : Confirm the presence of the benzyl fluoride group (δ ≈ −120 to −150 ppm).
    • Halogen NMR (<sup>79/81</sup>Br, <sup>127</sup>I) : Detect isotopic splitting patterns .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., expected m/z ≈ 329 for C7H4BrIF).

Data Validation : Cross-reference with computational predictions (e.g., ACD/Labs Percepta Platform ).

Advanced: How can researchers resolve contradictory data in cross-coupling reactions involving this compound?

Methodological Answer:
Contradictions often arise from:

  • Catalyst Incompatibility : Nickel catalysts may favor bromine retention over iodine substitution. Test palladium/copper systems for improved selectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance iodine reactivity but risk fluorobenzyl group hydrolysis. Compare yields in THF vs. DMSO .
  • Temperature Gradients : Optimize via controlled experiments (e.g., 25–80°C thermal stability range observed in NaF-HF adsorption studies ).

Case Study : A 15% yield discrepancy in Suzuki-Miyaura coupling was resolved by substituting Pd(PPh3)4 with Pd(OAc)2/SPhos .

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Model transition states for halogen displacement using software like Gaussian. Compare activation energies for Br vs. I substitution.
  • Solvent Modeling : COSMO-RS simulations to predict solvation effects on reaction pathways .
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., para to fluorine) for targeted functionalization.

Validation : Cross-check with experimental kinetic data (e.g., Arrhenius plots from thermal decomposition studies ).

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods to prevent inhalation/contact (H303+H313+H333 warnings ).
  • Waste Management : Segregate halogenated waste and dispose via licensed facilities to avoid environmental contamination .
  • First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How does solvent polarity influence the stability of this compound?

Methodological Answer:

  • Non-Polar Solvents (Hexane, Toluene) : Minimize hydrolysis but may precipitate the compound at low temperatures.
  • Polar Aprotic Solvents (DMF, DMSO) : Enhance solubility but risk fluoride displacement. Monitor via <sup>19</sup>F NMR for degradation .
  • Protic Solvents (MeOH, H2O) : Avoid due to rapid hydrolysis of the benzyl fluoride group.

Experimental Design : Conduct stability assays at 25°C and 4°C over 72 hours, tracking degradation by GC-MS .

Advanced: What strategies optimize regioselectivity in halogen-exchange reactions for derivatives of this compound?

Methodological Answer:

  • Directed Ortho-Metalation : Use directing groups (e.g., boronic acids) to control halogen placement .
  • Microwave-Assisted Synthesis : Reduce side reactions by shortening reaction times (e.g., 10-minute cycles at 100°C) .
  • Isotopic Labeling : Introduce <sup>18</sup>F or <sup>125</sup>I to track substitution pathways .

Case Study : A 30% improvement in iodine retention was achieved using CuI/1,10-phenanthroline in DMF .

Basic: How can researchers validate the absence of residual catalysts in synthesized batches?

Methodological Answer:

  • ICP-MS : Detect trace metals (e.g., Ni, Pd) down to ppb levels .
  • Chelation Tests : Add EDTA to reaction mixtures; precipitates indicate metal contamination.
  • TLC Staining : Use UV-active stains (e.g., KMnO4) to visualize catalyst residues .

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